Calcium Release Potency: cADPR vs. 3-Deaza-cADPR and Methylenebisphosphonate Analogs
Cyclic ADP-ribose (cADPR) is the benchmark agonist for calcium release, with a defined EC50 of approximately 70 nM in sea urchin egg homogenate assays. The analog 3-deaza-cADPR, where a nitrogen is substituted for carbon at the 3-position, is ~70-fold more potent, with an EC50 of 1 nM [1]. In contrast, the metabolically stable analog cADPR[CH2], containing a methylenebisphosphonate linkage, is significantly less potent, with an EC50 of 856 nM, a ~15-fold decrease in activity compared to native cADPR [2].
| Evidence Dimension | Calcium release potency (EC50) |
|---|---|
| Target Compound Data | ~70 nM (estimated from comparator data) |
| Comparator Or Baseline | 3-deaza-cADPR: 1 nM; cADPR[CH2]: 856 nM |
| Quantified Difference | cADPR is ~70x less potent than 3-deaza-cADPR; cADPR is ~15x more potent than cADPR[CH2] |
| Conditions | Sea urchin egg homogenate, calcium release assay |
Why This Matters
Native cADPR provides the physiologically relevant potency required for experiments where an endogenous response is to be mimicked or studied, avoiding the supraphysiological potency of 3-deaza-cADPR or the reduced activity of stable analogs.
- [1] Wong L, Aarhus R, Lee HC, Walseth TF. Cyclic 3-deaza-adenosine diphosphoribose: a potent and stable analog of cyclic ADP-ribose. Biochim Biophys Acta. 1999;1472(3):555-564. View Source
- [2] Xu L, Walseth TF, Slama JT. Cyclic ADP-ribose analogues containing the methylenebisphosphonate linkage: effect of pyrophosphate modifications on Ca2+ release activity. J Med Chem. 2005;48(12):4177-4181. View Source
